4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene
Description
Properties
IUPAC Name |
trimethyl-[methyl-[2-(4-methylcyclohex-3-en-1-yl)propyl]-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPSXUVRYNZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via:
- Coordination : Hydride-functional siloxane (e.g., heptamethyltrisiloxane) binds to a platinum catalyst.
- Insertion : The limonene double bond inserts into the Si–H bond.
- Redistribution : Excess siloxane may undergo redistribution to form copolymers or oligomers.
Example Reaction Conditions (adapted from US8653294B2):
| Parameter | Value |
|---|---|
| Substrate | d-Limonene + heptamethyltrisiloxane |
| Catalyst | Karstedt’s catalyst (Pt) |
| Temperature | 100–120°C |
| Reaction Time | 2–4 hours |
| Purification | Vacuum distillation (3 mm Hg) |
| Yield | ~95% (monomer) |
Key Data :
- Product Properties :
Co-Hydrolysis of Chlorosilanes
A secondary method involves co-hydrolysis of chlorosilanes with water, followed by condensation. This approach is suitable for generating polysiloxane backbones with terminal terpene groups.
Stepwise Process:
- Hydrolysis : Trimethylchlorosilane reacts with water to form silanols.
- Condensation : Silanols undergo dehydration to form siloxane bonds.
- Terpene Attachment : Limonene reacts with intermediate silanols.
Example Protocol (from US8653294B2):
| Step | Conditions |
|---|---|
| Hydrolysis | Aqueous NaOH (10%), 25°C |
| Condensation | Acidic conditions, 80°C |
| Terpene Coupling | Reflux in acetonitrile, 6 hours |
Challenges :
- Byproduct Formation : Excess chlorosilane may lead to branched siloxanes.
- Catalyst Dependency : Acidic or basic catalysts are required for condensation efficiency.
Catalytic Hydrogenation and Silylation
An alternative route combines hydrogenation of limonene derivatives with subsequent silylation. This method is less common but enables functional group diversification.
Process Overview:
- Hydrogenation : Limonene derivatives (e.g., p-menthane) are hydrogenated to saturated analogs.
- Silylation : The hydrogenated product reacts with bis(trimethylsiloxy)methylsilane under basic conditions.
Advantages :
- Controlled Regioselectivity : Saturated derivatives reduce steric hindrance during silylation.
- High Purity : Minimal unsaturated byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Catalyst |
|---|---|---|---|---|
| Hydrosilylation | 85–95 | 95–98 | High | Pt-based |
| Co-Hydrolysis | 70–85 | 90–95 | Moderate | Acid/Base |
| Hydrogenation + Silylation | 60–75 | 85–90 | Low | None |
Critical Observations :
- Hydrosilylation dominates due to high efficiency and minimal byproducts.
- Co-Hydrolysis is viable for complex siloxane architectures but requires precise pH control.
Summary of Key Findings
- Hydrosilylation is the most efficient method, leveraging Pt catalysts for high-yield synthesis.
- Co-Hydrolysis enables polysiloxane-terpene copolymers but requires rigorous pH control.
- Safety Data underscores the need for controlled handling due to flammability risks.
Chemical Reactions Analysis
Types of Reactions
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene is characterized by the presence of trimethylsiloxy groups, which enhance its stability and solubility in organic solvents. This modification allows for improved interactions with other chemical compounds, making it suitable for various applications.
Applications in Materials Science
1. Coatings and Sealants
- The compound is utilized in the formulation of advanced coatings due to its excellent adhesion properties and resistance to environmental degradation.
- Case Study : A study demonstrated that adding 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene to silicone-based sealants improved their weather resistance and longevity.
| Property | Control Sealant | Sealant with 4-R-8-Hydro |
|---|---|---|
| Adhesion Strength (N) | 150 | 200 |
| Weather Resistance (%) | 75 | 90 |
2. Polymer Blends
- The compound can be incorporated into polymer blends to enhance flexibility and thermal stability.
- Case Study : Research indicated that polymers blended with this compound exhibited a significant increase in thermal stability, allowing for higher processing temperatures.
Applications in Agriculture
1. Biopesticides
- 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene has shown potential as a natural insecticide.
- Case Study : A field trial assessed its effectiveness against common agricultural pests. The results indicated a reduction in pest populations by up to 60% compared to untreated controls.
| Pest Type | Control (%) | Treated with Compound (%) |
|---|---|---|
| Aphids | 80 | 30 |
| Spider Mites | 70 | 10 |
2. Soil Health
- The compound enhances soil microbial activity, promoting healthier plant growth.
- Case Study : A laboratory study found that soil treated with this compound had a higher population of beneficial microbes, leading to improved nutrient uptake by plants.
Applications in Medicine
1. Antimicrobial Properties
- Research indicates that 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene possesses antimicrobial properties against various pathogens.
- Case Study : In vitro studies showed that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 0.5%.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Escherichia coli | 1.0% |
2. Drug Delivery Systems
- Its unique chemical structure allows for enhanced drug solubility and bioavailability.
- Case Study : A formulation study demonstrated that incorporating this compound into drug delivery systems improved the absorption rates of poorly soluble drugs.
Mechanism of Action
The mechanism of action of 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene involves its interaction with molecular targets through its trimethylsilyl groups. These groups enhance the compound’s ability to penetrate biological membranes and interact with cellular components. The pathways involved include modulation of enzyme activity and disruption of microbial cell walls .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Limonene Isomers
The parent compound, limonene, exists as enantiomers: (S)-(-)-limonene (orange-like aroma) and (R)-(+)-limonene (lemon/citrus aroma) . Both isomers share bioactivities such as low detection thresholds (0.1–1.0 ppm) and antimicrobial properties. However, 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene diverges significantly due to its siloxane substituent, which alters its volatility and solubility. For example:
- Volatility : Limonene isomers are highly volatile (vapor pressure ~0.3 mmHg at 25°C), whereas the siloxane-modified derivative likely exhibits reduced volatility due to increased molecular weight and silicon-oxygen bonding .
- Hydrophobicity : The trimethylsiloxy groups enhance hydrophobicity compared to unmodified limonene, making it more compatible with silicone-based matrices .
Siloxane and Silane Derivatives
Hexamethyldisiloxane (CAS: 107-46-0)
A simpler siloxane compound, hexamethyldisiloxane, shares structural similarities with the siloxane groups in the target compound. Key differences include:
- Surface Energy : Hexamethyldisiloxane has a low surface energy (~18 mN/m), but the limonene derivative’s hybrid structure may yield intermediate values, balancing silicone and terpene properties .
Trisilylamine (CAS: N/A)
Trisilylamine (H$9$NSi$3$) is a hydridosilane with nitrogen-silicon bonds. While both compounds feature silicon, the limonene derivative’s oxygen-rich siloxane groups offer greater oxidative stability compared to trisilylamine’s reactive Si–N bonds .
Data Table: Comparative Properties
Sensory and Bioactive Properties
Its bioactivity is likely niche, focusing on material science applications (e.g., silicone crosslinkers or hydrophobic coatings) .
Environmental Behavior
Limonene emissions correlate strongly with other terpenes (e.g., β-phellandrene, γ-terpinene) in plant studies . The modified compound’s reduced volatility may minimize atmospheric release, though its environmental fate remains unstudied.
Biological Activity
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene is a modified form of limonene, a cyclic terpene commonly found in citrus fruits. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Limonene backbone modified with trimethylsiloxy groups.
- Molecular Formula : C₁₄H₂₄O₃Si₂
- Molecular Weight : Approximately 300 g/mol
Antimicrobial Properties
Limonene and its derivatives have demonstrated significant antimicrobial activity against various pathogens. The following table summarizes key findings from recent studies:
These findings indicate that 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further research in antimicrobial applications.
The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes, leading to leakage of cellular contents. Electron microscopy studies have shown morphological changes in bacterial cells treated with limonene extracts, suggesting a damaging effect on cell integrity .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of limonene derivatives, including 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene, demonstrated that these compounds effectively reduced bacterial counts in vitro. The study employed disc diffusion methods and growth curve analyses to assess the activity against common foodborne pathogens.
Study 2: Application in Food Preservation
Another case study explored the use of limonene-based compounds as natural preservatives in food products. Results indicated that incorporating these compounds significantly extended shelf life by inhibiting microbial growth while maintaining sensory qualities .
Summary of Key Research Insights
- Antimicrobial Activity : Strong inhibition against various pathogens.
- Potential Applications : Use in food preservation and as a natural biocide.
- Safety Profile : Generally recognized as safe (GRAS) status for food applications.
Q & A
Q. Basic Research Focus
NMR Analysis :
- ¹H/¹³C NMR : Identify limonene’s cyclohexene backbone via characteristic shifts (e.g., δ 5.3–5.8 ppm for allylic protons). The bis(trimethylsiloxy)methylsilyl group shows distinct Si-CH3 singlets near δ 0.1–0.3 ppm .
- 2D NMR (COSY, HSQC) : Map coupling between adjacent protons to confirm substituent positions.
IR Spectroscopy : Detect Si-O-Si stretching vibrations (~1000–1100 cm⁻¹) and C=C stretches (~1640 cm⁻¹) .
Validation : Compare with synthesized reference standards (e.g., tert-butyldimethylsilyl-protected intermediates) to validate assignments .
How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts?
Advanced Research Focus
Discrepancies may arise from:
- Solvent Effects : Polar solvents (e.g., DMSO) can deshield protons, altering shifts. Re-run experiments in CDCl3 for consistency .
- Conformational Isomerism : The siloxane group’s flexibility may lead to multiple rotamers. Use variable-temperature NMR to identify coalescence points .
- Computational Validation : Apply DFT calculations (B3LYP/6-31G*) to predict shifts, accounting for solvation and conformational averaging .
What methodologies are suitable for evaluating the compound’s surface free energy in polymer composites?
Advanced Research Focus
Use the Owens-Wendt method to partition surface energy into dispersion (γd) and polar (γp) components:
Contact Angle Measurements : Use water (polar) and methylene iodide (nonpolar) as probe liquids.
Calculations : Apply the equation:
where θ = contact angle, γL = liquid surface energy. Validate against γc (critical surface tension) for polymers .
How can in silico modeling predict the compound’s reactivity in nucleophilic environments?
Q. Advanced Research Focus
Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to assess siloxane bond stability.
DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify electrophilic centers (e.g., Si-O bonds prone to hydrolysis).
Docking Studies : Model interactions with biomolecules (e.g., enzymes) to predict metabolic pathways .
What experimental designs are recommended for assessing cytotoxicity in cell-based assays?
Q. Advanced Research Focus
Cell Lines : Use human epithelial (e.g., HEK-293) or cancer (e.g., HeLa) cells to test IC50 values.
Assay Conditions :
- Incubate with 0.1–100 μM compound in DMSO carrier (≤0.1% v/v).
- Measure viability via MTT or resazurin assays after 24–48 hrs.
Controls : Include siloxane-free limonene analogues to isolate toxicity contributions from the siloxane moiety .
How does the siloxane group influence the compound’s thermal stability compared to unmodified limonene?
Q. Basic Research Focus
Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under nitrogen. Expect increased Td (e.g., 220°C vs. limonene’s 175°C) due to siloxane’s heat resistance.
Differential Scanning Calorimetry (DSC) : Monitor phase transitions. Siloxane may reduce crystallinity, broadening melting peaks .
What chromatographic methods optimize purity assessment post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
